molecular formula C15H15NO2 B7549000 3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol

Cat. No.: B7549000
M. Wt: 241.28 g/mol
InChI Key: MVVCPEOQKNHPJR-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol is a compound that features a naphthol core with a pyrrolidinylcarbonyl substituent

Preparation Methods

The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with pyrrolidine and a carbonylating agent. One common method includes the use of pyrrolidine and phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Chemical Reactions Analysis

3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol can undergo various chemical reactions, including:

Scientific Research Applications

3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

3-(Pyrrolidin-1-ylcarbonyl)-2-naphthol can be compared with other similar compounds such as:

Properties

IUPAC Name

(3-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-14-10-12-6-2-1-5-11(12)9-13(14)15(18)16-7-3-4-8-16/h1-2,5-6,9-10,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVCPEOQKNHPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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